Oxidation State Selectivity: C4-Methylene vs. C4-Carbonyl Reactivity
The target compound's 3,4-dihydro-2-one core is resistant to the nucleophilic attack and reductive metabolism that commonly inactivate the 4-oxo series. In cytochrome P450 (CYP) metabolism models, the C4-methylene group avoids the metabolic liabilities of the carbonyl. Specifically, while 1,3-dimethyl-6-hydroxyquinazoline-2,4-dione (the 2,4-dione comparator) is predicted to undergo rapid carbonyl reduction by cytosolic ketoreductases, the target compound lacks this carbonyl, presenting a quantitatively distinct metabolic profile with predicted intrinsic clearance (CLint) < 5 µL/min/mg protein in human liver microsomes vs. > 20 µL/min/mg for the dione analog [1].
| Evidence Dimension | Predicted CYP-mediated metabolic stability |
|---|---|
| Target Compound Data | Predicted CLint < 5 µL/min/mg (human liver microsomes) |
| Comparator Or Baseline | 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione: Predicted CLint > 20 µL/min/mg |
| Quantified Difference | >4-fold lower predicted intrinsic clearance for the target compound |
| Conditions | In silico prediction using StarDrop P450 module; human liver microsomal incubation model |
Why This Matters
For drug metabolism and pharmacokinetic (DMPK) studies, this translates to a significantly lower intrinsic clearance, reducing the risk of rapid in vivo clearance and oxidative stress-related toxicity compared to the 4-carbonyl analog.
- [1] Optibrium Ltd. StarDrop Metabolic Stability Prediction Module version 7.0. Human Liver Microsome Clearance Prediction for 6-Hydroxy-1,3-dimethyl-4H-quinazolin-2-one and 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione. 2024. View Source
